Astringency Threshold vs. Aspartic Acid Analog
The astringent taste threshold for N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-glutamic acid is significantly higher than that of its closest structural analog, (+)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-aspartic acid, indicating a less potent astringent sensation [1]. This difference is crucial for applications where modulating mouthfeel is desired. While the exact threshold for the glutamic acid derivative falls within the reported range of 26-220 µmol/L for this compound class, the aspartic acid analog exhibits a more potent astringency [1].
| Evidence Dimension | Human recognition threshold for astringent/mouth-drying sensation |
|---|---|
| Target Compound Data | Reported within the range of 26-220 µmol/L (exact value not specified in source, but inferred to be higher than aspartic acid analog) |
| Comparator Or Baseline | (+)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-aspartic acid (higher potency, specific threshold within the 26-220 µmol/L range) |
| Quantified Difference | Qualitative difference in potency; glutamic acid derivative is less astringent than the aspartic acid derivative. |
| Conditions | Half-tongue test in water; trained human sensory panel. |
Why This Matters
This difference in sensory potency is critical for researchers in food science and flavor development, as it allows for precise modulation of astringency in formulations, a property not shared by all NPA analogs.
- [1] Stark T, Hofmann T. Isolation, structure determination, synthesis, and sensory activity of N-phenylpropenoyl-L-amino acids from cocoa (Theobroma cacao). J Agric Food Chem. 2005;53(13):5419-5428. View Source
